molecular formula C11H13ClN2S B12911380 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine CAS No. 83748-17-8

2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine

Cat. No.: B12911380
CAS No.: 83748-17-8
M. Wt: 240.75 g/mol
InChI Key: POPLEOYFKTYIMM-UHFFFAOYSA-N
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Description

2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine is a derivative of tryptamine, known for its significant biological activities. This compound contains an indole ring, which is a prevalent moiety in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine typically involves the reaction of 5-chloro-2-methylindole with ethanethiol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine involves its interaction with specific molecular targets. It is known to inhibit in a voltage-dependent manner at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The compound may also interact with other receptors and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyltryptamine: Another derivative of tryptamine with similar biological activities.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Fluoro-3-phenylindole: Known for its antiviral properties.

Uniqueness

2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. This compound’s ability to inhibit the NMDA receptor sets it apart from other indole derivatives, making it a valuable molecule for research and therapeutic applications .

Properties

CAS No.

83748-17-8

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

2-[(5-chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H13ClN2S/c1-7-11(15-5-4-13)9-6-8(12)2-3-10(9)14-7/h2-3,6,14H,4-5,13H2,1H3

InChI Key

POPLEOYFKTYIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)SCCN

Origin of Product

United States

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